Several synthetic routes have been reported for the synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives. One common method involves the reaction of o-phenylenediamine with various α-ketoacids, α-haloketones, or their synthetic equivalents [].
Another approach utilizes a tandem reductive amination-SNAr reaction sequence []. This method involves reacting a trisubstituted aromatic system (bearing a 3-oxo side-chain at C1, a fluorine or chlorine at C2, and a nitro group at C5) with an appropriate amine, followed by a reduction step and finally an intramolecular nucleophilic aromatic substitution to form the tetrahydroquinoxaline ring.
A third method involves the thermal rearrangement of 1-(2-aminophenyl)-4,5-dihydro-5-morpholino-1,2,3-triazoles []. This method involves the formation of an unstable 2-alkyl-3-amino-1,2,3,4-tetrahydroquinoxaline intermediate, which can be further derivatized to obtain the desired products.
For instance, in N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide dichloromethane 0.62-solvate, the difluoro-substituted benzene ring and the thymine ring exhibit a dihedral angle of 54.6° []. Such structural information is crucial in understanding the structure-activity relationships of these compounds.
N-alkylation: The nitrogen atoms in the tetrahydroquinoxaline ring can be alkylated with various alkyl halides or other alkylating agents [].
Acylation: The nitrogen atoms can also be acylated with acyl chlorides or anhydrides to introduce acyl groups [].
Oxidation: The tetrahydroquinoxaline ring can be oxidized to the corresponding quinoxaline using oxidizing agents such as DDQ or MnO2 [].
Dopamine receptor antagonism: Specifically, 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines demonstrated affinity for D1 dopamine receptors [, ]. The potency was influenced by the position of the phenyl or benzyl group, with 1-phenyl derivatives exhibiting higher affinity than 4-phenyl or 1-benzyl analogs.
β-adrenergic receptor blocking activity: Replacing the catecholic hydroxyl groups of trimetoquinol with chloro substituents led to 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, which exhibited β-adrenoceptor antagonist properties [].
Inhibition of phosphodiesterase 5 (PDE5): A series of novel 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine derivatives, structurally related to 1,2,3,4-tetrahydroquinoxalines, were found to be potent PDE5 inhibitors [].
Medicinal chemistry: These compounds have shown potential as lead compounds for developing new drugs for treating various diseases, including bacterial infections [, , , , ], Alzheimer's disease [], cancer [, ], inflammatory diseases [], hypertension [], and as neuroprotective agents [].
Materials science: Some 1,2,3,4-tetrahydroquinoxaline derivatives have shown potential applications in material science, for example, as components in polymers and polyamide fibers to enhance heat resistance [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2